2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE
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Overview
Description
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound with a unique structure that includes a naphthalene ring, trichloroethyl group, and a chloroanilino-sulfanylidenemethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with reduced functional groups.
Scientific Research Applications
2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-(3-(2-CL-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE include:
- Naphthalene-1-carboxylic acid derivatives
- Trichloroethyl-substituted amides
- Chloroanilino-sulfanylidenemethyl compounds
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H17Cl4N3OS |
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Molecular Weight |
501.3 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C21H17Cl4N3OS/c22-16-10-3-4-11-17(16)26-20(30)28-19(21(23,24)25)27-18(29)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,19H,12H2,(H,27,29)(H2,26,28,30) |
InChI Key |
BPKBLWFZGRSWLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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